

Pirimiphos-Ethyl IUPAC name and synonyms

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Compound of Interest

Compound Name: Pirimiphos-Ethyl

Cat. No.: B1678451

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Pirimiphos-Ethyl: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the organophosphate insecticide **Pirimiphos-Ethyl**, designed for researchers, scientists, and professionals in drug development. The guide covers its chemical identity, physicochemical properties, toxicological data, and detailed experimental methodologies.

Chemical Identity

- IUPAC Name: O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate.^[1]
- Synonyms: A variety of synonyms are used to refer to **Pirimiphos-Ethyl**, including:
 - Pirimiphos ethyl
 - Primicid
 - Pirimifosethyl
 - Primotec
 - Solgard
 - Fernex
 - PP211

- R 42211
- Phosphorothioic acid, O-[2-(diethylamino)-6-methyl-4-pyrimidinyl] O,O-diethyl ester
- O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl)O,O-diethyl phosphorothioate
- 2-Diethylamino-6-methylpyrimidin-4-yl diethylphosphorothionate[2]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for **Pirimiphos-Ethyl**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₁₃ H ₂₄ N ₃ O ₃ PS
Molecular Weight	333.39 g/mol
Physical State	Straw-colored liquid
Melting Point	15 °C
Vapor Pressure	2.9 x 10 ⁻⁴ mm Hg at 25°C
Water Solubility	Decomposes

Table 2: Toxicological Data

Test	Species	Route	Value
LD ₅₀	Rat	Oral	140 mg/kg
LD ₅₀	Rat	Dermal	1,000 mg/kg
LD ₅₀	Mouse	Oral	105 mg/kg

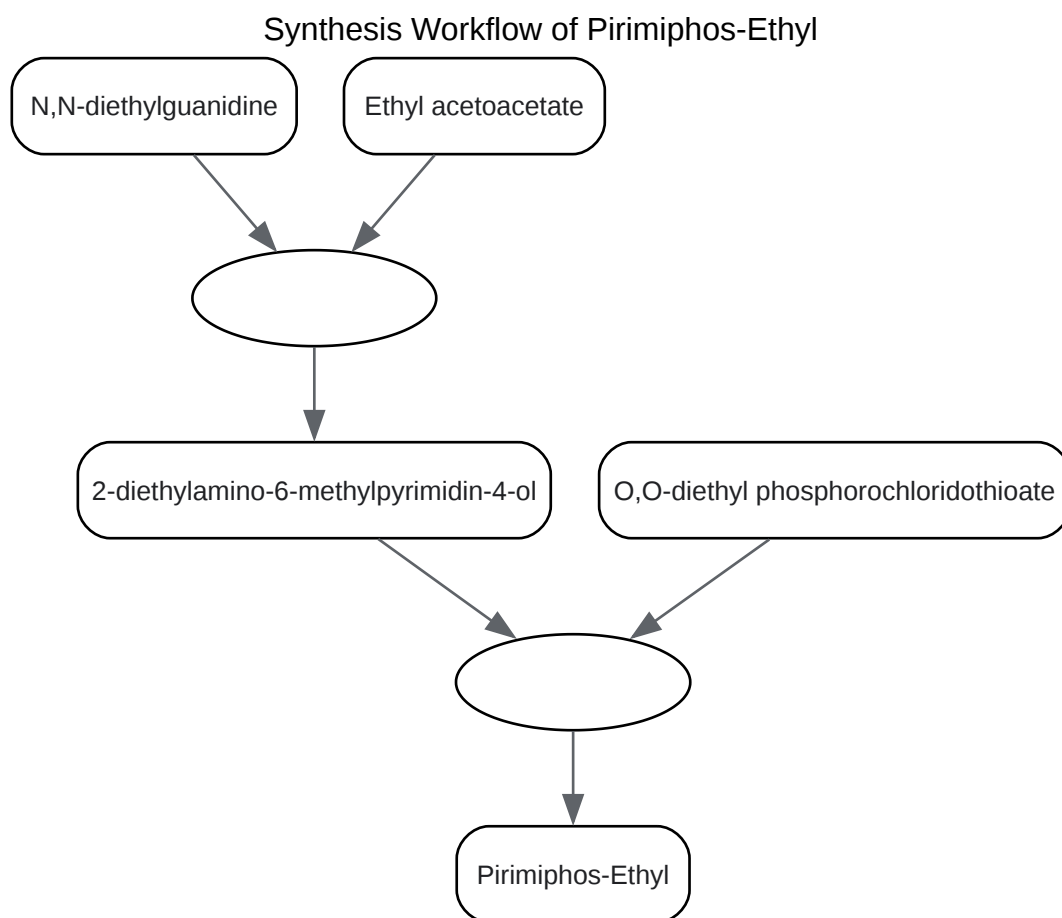
Experimental Protocols

Synthesis of Pirimiphos-Ethyl

The industrial synthesis of **Pirimiphos-Ethyl** is a two-step process. The first step involves the creation of a pyrimidine ring, followed by the formation of a phosphorothioate ester linkage.

Step 1: Formation of the Pyrimidine Ring The pyrimidine ring is typically formed through the condensation of N,N-diethylguanidine with ethyl acetoacetate. This reaction yields 2-diethylamino-6-methylpyrimidin-4-ol.

Step 2: Formation of the Phosphorothioate Ester The intermediate, 2-diethylamino-6-methylpyrimidin-4-ol, is then reacted with O,O-diethyl phosphorochloridothioate. This reaction is carried out in the presence of a base, such as triethylamine, and in an organic solvent like toluene or acetonitrile. The temperature and pH of the reaction are carefully controlled to ensure a high yield and purity of the final product, **Pirimiphos-Ethyl**.^[3]



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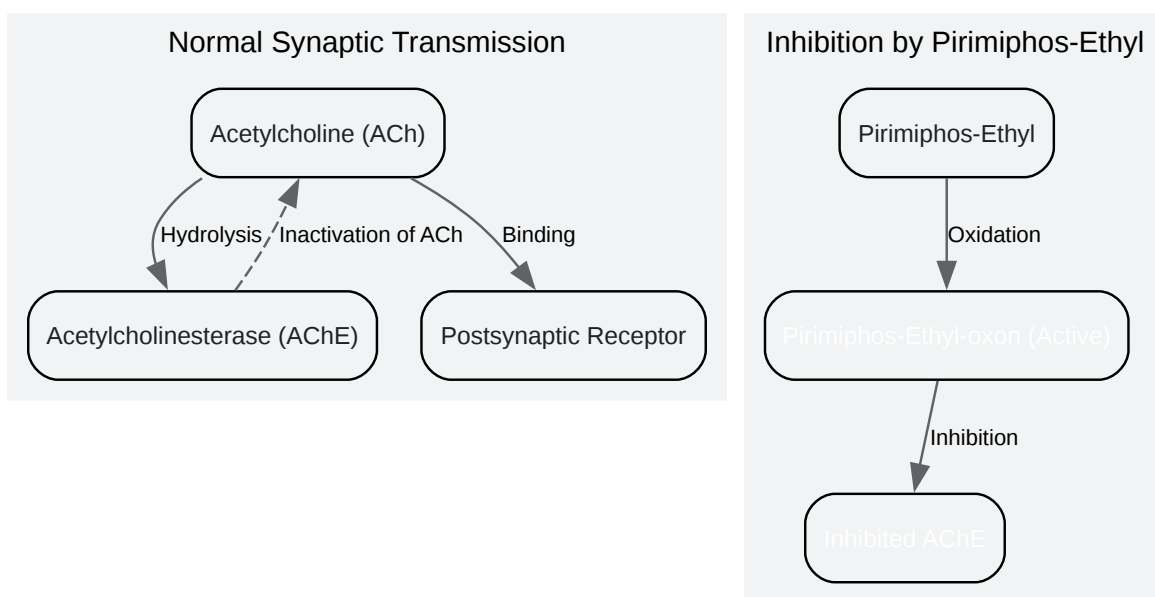
Caption: Synthesis Workflow of **Pirimiphos-Ethyl**.

Mechanism of Action: Acetylcholinesterase Inhibition

Pirimiphos-Ethyl functions as a broad-spectrum insecticide through the inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh). The inhibition of AChE by **Pirimiphos-Ethyl** leads to an accumulation of ACh in the synaptic cleft, resulting in the overstimulation of cholinergic receptors and ultimately causing paralysis and death in insects.

Pirimiphos-Ethyl itself is a phosphorothioate, which requires bioactivation to its oxon form to become a potent AChE inhibitor. This activation occurs via oxidation. The active oxon form then phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.

Acetylcholinesterase Inhibition Pathway



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Caption: Acetylcholinesterase Inhibition Pathway.

Residue Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

The determination of **Pirimiphos-Ethyl** residues in environmental and food samples is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity.

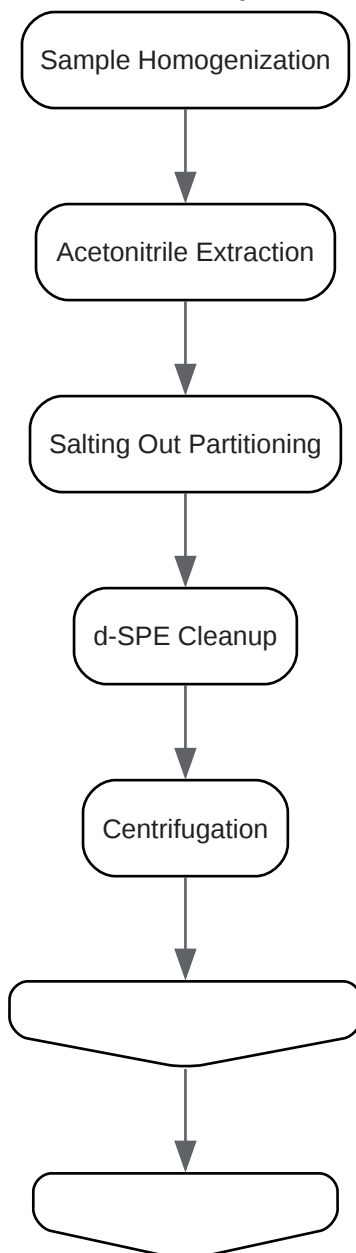
Sample Preparation (QuEChERS Method) A widely used sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

- **Extraction:** A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is extracted with acetonitrile.
- **Salting Out:** Magnesium sulfate, sodium chloride, and buffering salts are added to partition the acetonitrile from the aqueous phase.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile extract is cleaned up by adding a mixture of primary secondary amine (PSA) sorbent to remove fatty acids and other interfering matrix components, and magnesium sulfate to remove residual water.
- **Centrifugation:** The sample is centrifuged, and the supernatant is collected for analysis.

GC-MS Analysis

- **Gas Chromatograph (GC):** Equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
- **Injector:** Splitless injection mode is typically used.
- **Oven Temperature Program:** A temperature gradient is applied to separate the analytes.
- **Mass Spectrometer (MS):** Operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high selectivity and sensitivity.

GC-MS Residue Analysis Workflow



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Caption: GC-MS Residue Analysis Workflow.

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